LEO 29102: A Technical Deep Dive into its Mechanism of Action in Inflammatory Skin Disease
LEO 29102: A Technical Deep Dive into its Mechanism of Action in Inflammatory Skin Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEO 29102 is a novel, topically administered "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) that has been investigated for the treatment of inflammatory skin conditions, primarily atopic dermatitis and psoriasis. Its design as a soft drug aims to maximize therapeutic efficacy at the site of application—the skin—while minimizing systemic side effects through rapid metabolic inactivation in the bloodstream. This technical guide provides a comprehensive overview of the mechanism of action of LEO 29102, detailing its molecular target, downstream signaling effects, and the preclinical and clinical evidence supporting its anti-inflammatory properties. All available quantitative data are summarized, and key experimental protocols are described to provide a thorough understanding of the scientific basis for its development.
Introduction: The Role of PDE4 in Inflammatory Skin Disease
Inflammatory skin diseases such as atopic dermatitis and psoriasis are characterized by a complex interplay of immune dysregulation, barrier dysfunction, and chronic inflammation. A key signaling molecule implicated in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), an intracellular second messenger that plays a crucial role in regulating the activity of various immune cells. The levels of cAMP are tightly controlled by the activity of phosphodiesterases (PDEs), enzymes that catalyze its degradation.
Phosphodiesterase 4 (PDE4) is the predominant PDE isoform expressed in inflammatory cells, including T-cells, monocytes, macrophages, and keratinocytes.[1] By hydrolyzing cAMP, PDE4 dampens its anti-inflammatory effects. Inhibition of PDE4, therefore, leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream events that collectively suppress the inflammatory response, including the downregulation of pro-inflammatory cytokines and chemokines.
LEO 29102: A "Soft-Drug" Approach to Topical PDE4 Inhibition
LEO 29102 was designed as a "soft drug," a potent therapeutic agent at its target site that is rapidly metabolized to inactive forms upon entering systemic circulation.[1][2] This approach is particularly advantageous for topical treatments of widespread inflammatory skin diseases, as it minimizes the risk of systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[1]
Mechanism of Action of LEO 29102
The primary mechanism of action of LEO 29102 is the selective inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels within key inflammatory cells in the skin.
Signaling Pathway
The anti-inflammatory effects of LEO 29102 are mediated through the cAMP-PKA signaling pathway.
Preclinical and Ex Vivo Evidence
The anti-inflammatory activity of LEO 29102 has been demonstrated in both in vivo animal models and ex vivo human skin models.
Inhibition of TNF-α in a Mouse Model of Allergic Contact Dermatitis
In a preclinical study, LEO 29102 demonstrated a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a topical allergic contact dermatitis model in mice.
Table 1: Inhibition of TNF-α by LEO 29102 in a Mouse Model
| Treatment Group | Dose | TNF-α Inhibition (%) |
| LEO 29102 | 0.001 mg | 33 |
| LEO 29102 | 0.01 mg | 91 |
| LEO 29102 | 0.1 mg | 100 |
| Betamethasone 17-valerate (comparator) | 0.003 mg | 75 |
Modulation of Inflammatory Cytokines in an Ex Vivo Human Skin Model (InflammaSkin®)
LEO 29102 was evaluated in the InflammaSkin® model, a T-cell-driven ex vivo human skin model that mimics the inflammatory environment of psoriasis. In this model, a cream containing 2.5 mg/g of LEO 29102 was applied topically. The results showed a significant inhibition of key pro-inflammatory cytokines involved in Th17-mediated inflammation.
Table 2: Qualitative Effects of LEO 29102 in the InflammaSkin® Model
| Cytokine | Effect of LEO 29102 (2.5 mg/g cream) |
| Interleukin-17A (IL-17A) | Significant Inhibition[3][4] |
| Interleukin-22 (IL-22) | Significant Inhibition[3] |
| Interferon-gamma (IFN-γ) | Significant Inhibition[3][4] |
Target Engagement in Human Skin Explants
Studies using fresh human skin explants have confirmed the target engagement of LEO 29102. Application of LEO 29102 led to elevated levels of cAMP in the skin, confirming its PDE4 inhibitory activity in the target tissue.[2][5] In barrier-impaired skin, the dermal interstitial fluid concentration of LEO 29102 was found to be 2100 nM, a level sufficient for target engagement.[2][5]
Clinical Development and Pharmacokinetics
LEO 29102 has undergone Phase I and Phase II clinical trials for atopic dermatitis and psoriasis.
Pharmacokinetic Profile
A Phase I study in healthy volunteers evaluated the systemic exposure of LEO 29102 cream. The results supported the "soft-drug" concept, demonstrating very low systemic levels of the active compound even when applied to a large body surface area (BSA).
Table 3: Systemic Pharmacokinetics of LEO 29102 Cream after a Single Dose
| Body Surface Area (BSA) Dosed (%) | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0–48h (ng·h/mL) |
| 7 | 0.279 | 5.45 |
| 14 | 0.754 | 14.9 |
| 30 | 2.39 | 49.2 |
| 53 | 5.07 | 100 |
Clinical Efficacy in Atopic Dermatitis (Phase II)
A Phase II, proof-of-concept, and dose-finding study (NCT01037881) was conducted to evaluate the efficacy of LEO 29102 cream in patients with mild to moderate atopic dermatitis.[6] The trial compared five different dose strengths of LEO 29102 cream with a vehicle and an active comparator (Elidel® cream 10 mg/g) over a 4-week treatment period with twice-daily application.[6] The primary outcome measures were the Investigator's Global Assessment (IGA) of disease severity and the Eczema Area and Severity Index (EASI) score.[6]
Note: The detailed quantitative results of the NCT01037881 Phase II trial have not been made publicly available. However, published literature indicates that LEO 29102 demonstrated "clinically relevant efficacy in the treatment of atopic dermatitis".[7]
Experimental Protocols
InflammaSkin® Ex Vivo Human Skin Inflammation Model
Methodology:
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Skin Source: Full-thickness human skin is obtained from donors.
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T-Cell Activation: Skin-resident T-cells are activated in situ via intradermal injection of anti-CD3 and anti-CD28 antibodies.[8]
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Th17 Polarization: The skin explants are cultured in a chemically defined medium supplemented with IL-1β, IL-23, and TGF-β to promote the differentiation of T-cells towards a Th17 phenotype.[8]
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Treatment Application: LEO 29102 cream (2.5 mg/g) is applied topically to the skin explants.[8]
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Outcome Measures: After the treatment period, the culture supernatants are collected for cytokine analysis using methods like ELISA or Meso Scale Discovery (MSD). The skin tissue itself can be processed for histological analysis (e.g., Hematoxylin and Eosin staining) and gene expression analysis (e.g., qRT-PCR).[3]
Phase II Clinical Trial in Atopic Dermatitis (NCT01037881)
Methodology:
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Patient Population: Patients with a clinical diagnosis of mild to moderate atopic dermatitis.[6]
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Study Design: A randomized, double-blind, vehicle- and active-controlled, parallel-group, dose-finding study.[6]
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Interventions: Patients were randomized to receive one of five different concentrations of LEO 29102 cream, a vehicle cream, or Elidel® (pimecrolimus) cream 10 mg/g.[6]
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Treatment Regimen: The assigned treatment was applied twice daily for four weeks to the affected areas.[6]
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Efficacy Assessments: The primary efficacy endpoints were the change from baseline in the Investigator's Global Assessment (IGA) score and the Eczema Area and Severity Index (EASI) score at the end of the treatment period.[6]
Conclusion
LEO 29102 represents a targeted approach to the topical treatment of inflammatory skin diseases. Its mechanism of action, centered on the inhibition of PDE4 and the subsequent elevation of intracellular cAMP, effectively downregulates the inflammatory cascade in the skin. The "soft-drug" design of LEO 29102 is a key feature, aiming to provide a favorable safety profile by minimizing systemic exposure. Preclinical and ex vivo data have demonstrated its ability to inhibit key pro-inflammatory cytokines. While detailed Phase II clinical trial data are not yet in the public domain, the available information suggests a clinically relevant efficacy in atopic dermatitis. Further research and data publication will be crucial to fully elucidate the therapeutic potential of LEO 29102 in the management of inflammatory skin conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LEO-29102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development and characterization of a human Th17‐driven ex vivo skin inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InflammaSkin®, evaluation of psoriasis inflammation treatment - Genoskin [genoskin.com]
- 5. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion and Skin Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genoskin & LEO Pharma publish data on inflammation model | Genoskin [genoskin.com]
